(E)-3-(furan-2-yl)-N-[(2-methyltetrazol-5-yl)carbamothioyl]prop-2-enamide
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Overview
Description
(E)-3-(furan-2-yl)-N-[(2-methyltetrazol-5-yl)carbamothioyl]prop-2-enamide is a complex organic compound that features a furan ring, a tetrazole ring, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-[(2-methyltetrazol-5-yl)carbamothioyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the furan-2-yl compound, which undergoes a series of reactions including nitration, reduction, and acylation to introduce the prop-2-enamide group. The tetrazole ring is then introduced through a cyclization reaction involving an appropriate nitrile and sodium azide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-[(2-methyltetrazol-5-yl)carbamothioyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using bromine (Br2) or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-[(2-methyltetrazol-5-yl)carbamothioyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-[(2-methyltetrazol-5-yl)carbamothioyl]prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and tetrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanamine: A simpler compound with a furan ring and an amine group.
Furan-2-ylmethanethiol: Contains a furan ring and a thiol group.
Furan-2-ylmethanol: Features a furan ring and a hydroxyl group.
Uniqueness
(E)-3-(furan-2-yl)-N-[(2-methyltetrazol-5-yl)carbamothioyl]prop-2-enamide is unique due to the presence of both a furan ring and a tetrazole ring, which confer distinct chemical and biological properties
Properties
CAS No. |
577767-66-9 |
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Molecular Formula |
C10H10N6O2S |
Molecular Weight |
278.29 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-methyltetrazol-5-yl)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C10H10N6O2S/c1-16-14-9(13-15-16)12-10(19)11-8(17)5-4-7-3-2-6-18-7/h2-6H,1H3,(H2,11,12,14,17,19)/b5-4+ |
InChI Key |
LYXODVBFMUTHMT-SNAWJCMRSA-N |
Isomeric SMILES |
CN1N=C(N=N1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CN1N=C(N=N1)NC(=S)NC(=O)C=CC2=CC=CO2 |
solubility |
14.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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